3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione
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Overview
Description
3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione is an organic compound with the molecular formula C13H15ClO2 It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a 1-(4-chlorophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione can be achieved through several methods. One common approach involves the reaction of 1-(4-chlorophenyl)ethanol with acetylacetone in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as acids or bases may be used to enhance the reaction rate and selectivity. The final product is typically isolated through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(1-p-tolyl-ethyl)pentane-2,4-dione: Similar structure with a p-tolyl group instead of a chlorophenyl group.
3-ethylpentane-2,4-dione: Lacks the aromatic substituent, making it less complex.
3-(1-phenyl-ethyl)pentane-2,4-dione: Contains a phenyl group instead of a chlorophenyl group.
Uniqueness
3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C13H15ClO2 |
---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione |
InChI |
InChI=1S/C13H15ClO2/c1-8(13(9(2)15)10(3)16)11-4-6-12(14)7-5-11/h4-8,13H,1-3H3 |
InChI Key |
ODCQMUOFDAFPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)C |
Origin of Product |
United States |
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